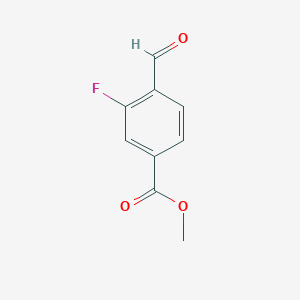

Methyl 3-fluoro-4-formylbenzoate

Vue d'ensemble

Description

“Methyl 3-fluoro-4-formylbenzoate” is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of “Methyl 3-fluoro-4-formylbenzoate” involves the reaction of sodium hydride with 3-fluoro-4-formylbenzoic acid in N,N-dimethyl-formamide (DMF). After stirring for 30 minutes, iodomethane is added and the reaction is stirred at room temperature for about 15 hours .Molecular Structure Analysis

The InChI code for “Methyl 3-fluoro-4-formylbenzoate” is1S/C9H7FO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 . This indicates that the compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . Chemical Reactions Analysis

“Methyl 3-fluoro-4-formylbenzoate” can be used in the synthesis of various derivatives. For instance, it can be used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .Physical And Chemical Properties Analysis

“Methyl 3-fluoro-4-formylbenzoate” is a solid at room temperature . The compound is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique

Triphenylstannyl((arylimino)methyl)benzoates in Cancer Research

Methyl 3-fluoro-4-formylbenzoate, as a component of triphenylstannyl 4-((arylimino)methyl)benzoates, has been explored for its potential in cancer therapy. These compounds, synthesized through reactions with primary aromatic amines, have shown notable in vitro cytotoxic activities against certain cancer cell lines like HeLa (human cervical) and MDA-MB-231 (breast) cancer cells. Particularly, they demonstrate a dual mode of action by inducing apoptosis through reactive oxygen species generation and causing disturbances in the G1 and G2/M phases of the cell cycle, suggesting their potential as potent anticancer agents (Basu Baul et al., 2017).

Fluorescent Sensors for Al3+ Detection

Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, synthesized from methyl 3,5-diformyl-4-hydroxybenzoate and o-aminophenol, serves as a selective and sensitive fluorogenic chemosensor for Al3+ ions. This sensor operates effectively even in the presence of other commonly coexisting metal ions, making it highly selective for Al3+ with detection at parts per billion level. It also offers a large Stokes shift which minimizes self-quenching effects. Furthermore, this compound has applications in bio-imaging, particularly for detecting Al3+ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).

Synthesis and Application of Fluorinated Benzothiazoles

Fluorinated 2-arylbenzothiazoles, synthesized from methyl 3-fluoro-4-formylbenzoate, have been recognized for their potent and selective inhibitory activity against various cancer cell lines. These compounds are promising as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers. The synthesis process involves modifications of existing chemistry to achieve the desired fluorinated structures, indicating their significance in medicinal chemistry and cancer diagnosis (Wang et al., 2006).

Safety and Hazards

“Methyl 3-fluoro-4-formylbenzoate” is classified under the GHS07 category . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Orientations Futures

The future directions for “Methyl 3-fluoro-4-formylbenzoate” could involve further exploration of its potential applications in medicinal chemistry, given its use in the synthesis of anti-diabetic agents . Additionally, its derivatives could be explored for their potential applications in other areas of chemistry .

Propriétés

IUPAC Name |

methyl 3-fluoro-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYBURAJRAHKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596105 | |

| Record name | Methyl 3-fluoro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoro-4-formylbenzoate | |

CAS RN |

74733-25-8 | |

| Record name | Benzoic acid, 3-fluoro-4-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-fluoro-4-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)

![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)

![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)